Sarcosine
Overview
Description
It is found in muscles and other body tissues and is an intermediate and byproduct in the synthesis and degradation of glycine . Sarcosine is a white, water-soluble powder that is sweet to the taste and is used in various applications, including the manufacturing of biodegradable surfactants and toothpastes .
Mechanism of Action
Target of Action
Sarcosine, also known as N-methylglycine, primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is responsible for the uptake of glycine and D-serine into cells . By inhibiting GlyT1, this compound increases the levels of glycine and D-serine in the body .
Mode of Action
This compound acts as a competitive inhibitor of GlyT1 . This means it competes with glycine and D-serine for the same binding site on the transporter, thereby reducing their uptake into cells. As a result, the levels of glycine and D-serine increase in the body .
Biochemical Pathways
This compound is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme this compound dehydrogenase, while glycine-N-methyl transferase generates this compound from glycine . This compound is also an intermediate in the metabolism of choline to glycine .
Pharmacokinetics
It is known that this compound is a natural amino acid found in muscles and other body tissues . It is also known to be water-soluble , which may influence its absorption and distribution in the body.
Result of Action
The increased levels of glycine and D-serine in the body due to this compound’s action can have several effects. For instance, this compound supplementation can be used to alleviate symptoms of depression and schizophrenia, or improve cognition . Moreover, this compound is being investigated for its connection to prostate cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH level can affect this compound as it converts to a cation at low pH and an anion at high pH . Additionally, the presence of other compounds, such as choline and methionine, which contain methyl groups used in a wide range of biochemical reactions, can influence the formation of this compound .
Biochemical Analysis
Biochemical Properties
Sarcosine plays a significant role in biochemical reactions. It is an intermediate and byproduct in glycine synthesis and degradation . This compound is metabolized to glycine by the enzyme this compound dehydrogenase, while glycine-N-methyltransferase generates this compound from glycine .
Cellular Effects
Elevated levels of this compound are associated with various diseases, including Alzheimer’s, dementia, prostate cancer, colorectal cancer, stomach cancer, and sarcosinemia .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarcosine can be synthesized through the reaction of chloroacetic acid with methylamine . Another method involves the condensation of hydroxyacetonitrile and methylamine to obtain methylaminoacetonitrile, which is then hydrolyzed with sodium hydroxide to produce sodium methylaminoacetate. This mixture is neutralized with hydrochloric acid to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the electrodialysis membrane separation technology, which separates sodium chloride and this compound to obtain a high-purity this compound solution. This solution is then distilled to obtain solid crystals of this compound .
Chemical Reactions Analysis
Types of Reactions: Sarcosine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound is oxidized by this compound oxidase to produce glycine, formaldehyde, and hydrogen peroxide.
Reduction: this compound can be reduced to produce methylamine and acetic acid under specific conditions.
Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Major Products Formed:
Oxidation: Glycine, formaldehyde, and hydrogen peroxide.
Reduction: Methylamine and acetic acid.
Scientific Research Applications
Sarcosine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of biodegradable surfactants.
Medicine: this compound is being investigated as a potential biomarker for prostate cancer and as a treatment for schizophrenia
Industry: It is used in the production of toothpastes, shampoos, and other personal care products.
Comparison with Similar Compounds
Dimethylglycine (DMG): Another amino acid derivative involved in methylation reactions.
Trimethylglycine (TMG or Betaine): A compound involved in the metabolism of choline and methionine.
Sarcosine’s unique properties and applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(methylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Record name | SARCOSINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21002 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25951-24-0, Array, 61791-59-1 (hydrochloride salts) | |
Record name | Glycine, N-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25951-24-0 | |
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Record name | Sarcosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |
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Record name | Cocoyl sarcosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |
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DSSTOX Substance ID |
DTXSID1047025 | |
Record name | N-Methylglycine | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Record name | Sarcosine | |
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Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL | |
Record name | SID57264366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Vapor Pressure |
0.00000017 [mmHg] | |
Record name | Sarcosine | |
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CAS No. |
107-97-1, 25951-24-0, 68411-97-2 | |
Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Record name | Sarcosine | |
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Record name | Polysarcosine | |
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Record name | Cocoyl sarcosine | |
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Record name | Sarcosine | |
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Record name | Glycine, N-methyl- | |
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Record name | N-Methylglycine | |
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Record name | Sarcosine | |
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Record name | Polysarcosine | |
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Record name | SARCOSINE | |
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Record name | Sarcosine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
406 °F (Decomposes) (NTP, 1992), 208 °C | |
Record name | SARCOSINE | |
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Record name | Sarcosine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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